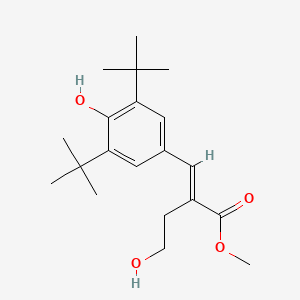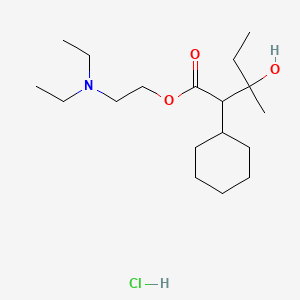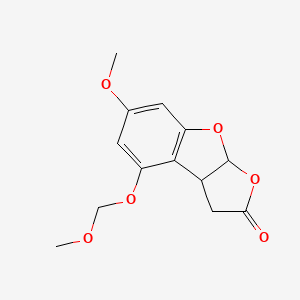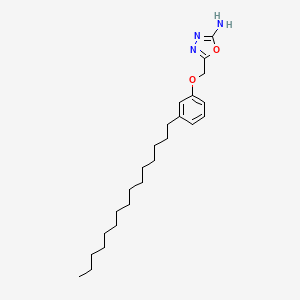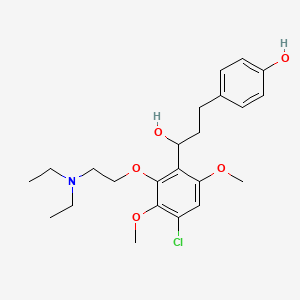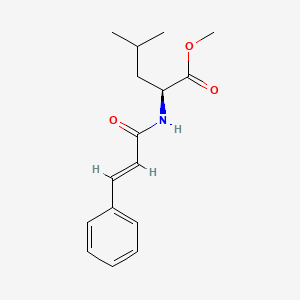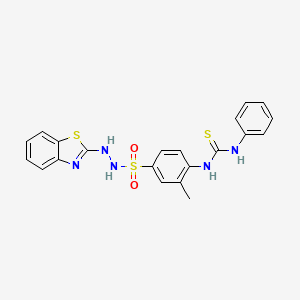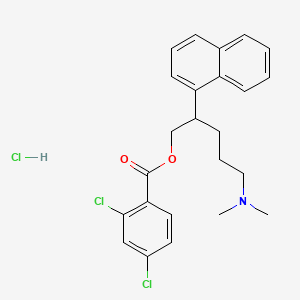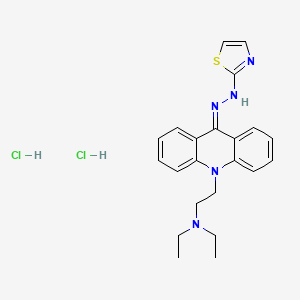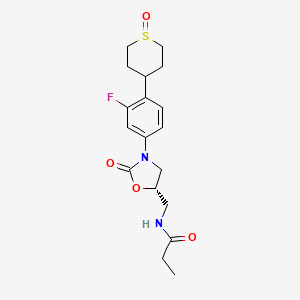
Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, an oxazolidinone moiety, and a thiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- typically involves multi-step organic synthesis. Key steps may include:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorinated aromatic ring: This step may involve electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Construction of the thiopyran ring: This can be synthesized through a series of cyclization reactions involving sulfur-containing reagents.
Final coupling reactions: The various fragments are then coupled together using peptide coupling reagents or other suitable methods.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorinated aromatic ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiopyran ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: Its unique structure could be explored for the development of novel materials with specific properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for drug discovery, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Industry
Chemical Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Its potential therapeutic properties could lead to its use in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: Compounds with similar oxazolidinone rings, such as linezolid, which is an antibiotic.
Fluorinated Aromatics: Compounds like fluoxetine, which contains a fluorinated aromatic ring and is used as an antidepressant.
Thiopyrans: Compounds with thiopyran rings, which are less common but can be found in certain natural products and synthetic molecules.
Uniqueness
Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
226991-63-5 |
|---|---|
Molekularformel |
C18H23FN2O4S |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
N-[[(5S)-3-[3-fluoro-4-(1-oxothian-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide |
InChI |
InChI=1S/C18H23FN2O4S/c1-2-17(22)20-10-14-11-21(18(23)25-14)13-3-4-15(16(19)9-13)12-5-7-26(24)8-6-12/h3-4,9,12,14H,2,5-8,10-11H2,1H3,(H,20,22)/t12?,14-,26?/m0/s1 |
InChI-Schlüssel |
RYPCUAJXKPWTPC-RQXQQJJBSA-N |
Isomerische SMILES |
CCC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3CCS(=O)CC3)F |
Kanonische SMILES |
CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3CCS(=O)CC3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N'-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride](/img/structure/B12745770.png)
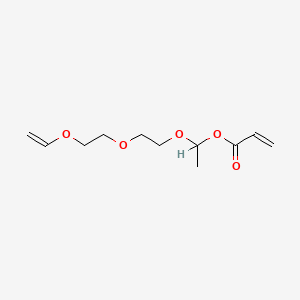
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
